(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride
Description
(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride is a bicyclic compound featuring a six-membered ring system fused with oxygen (oxa) and nitrogen (aza) heteroatoms.
Properties
IUPAC Name |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-3-7-5(1)4-8-6;/h5-7H,1-4H2;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDMFWUHQBIUOT-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC1CN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CO[C@H]1CN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
The preparation begins with ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride , a chiral epoxide-containing amino ester. This precursor is synthesized via epoxidation of ethyl 2-amino-4-pentenoate, followed by hydrochloric acid treatment to stabilize the intermediate as a salt. The stereochemistry of the epoxide (cis or trans) dictates the lactonization pathway, with the cis-isomer favoring bicyclo[2.2.2]octane formation.
Intramolecular Lactonization
The critical step involves base-mediated ring-opening of the epoxide and subsequent cyclization. In a representative procedure, ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride (3.56 mmol) is treated with triethylamine (23.8 mmol) in dry dimethylformamide (DMF) at 50°C for 6 hours. The base deprotonates the amino group, enabling nucleophilic attack on the epoxide oxygen, which initiates ring-opening and forms a transient secondary alcohol. Intramolecular esterification then yields the bicyclic lactone core (Figure 1).
Reaction Conditions:
-
Solvent: DMF or 1,4-dioxane
-
Temperature: 50°C (lactonization), room temperature (Boc protection)
-
Catalysts: Triethylamine (for epoxide activation), di-tert-butyl dicarbonate (Boc anhydride for protection).
Protection-Deprotection Strategies
tert-Butoxycarbonyl (Boc) Protection
To isolate the lactone intermediate, the amino group is protected using Boc anhydride. After lactonization, di-tert-butyl dicarbonate (18.1 mmol) and additional triethylamine (1.69 mmol) are added to the reaction mixture, stirring at room temperature for 18 hours. This step converts the free amine into a Boc-protected derivative, enhancing solubility and stability during purification.
Work-up Protocol:
Chromatographic Purification
The crude product is purified via silica gel column chromatography using chloroform/methanol (98:2 v/v) as the eluent, yielding the Boc-protected lactone as a white solid (23–25% yield).
Hydrochloride Salt Formation
Acidic Deprotection and Salt Precipitation
The Boc group is removed under acidic conditions to regenerate the free amine, which is subsequently protonated to form the hydrochloride salt. In a key procedure:
-
The Boc-protected lactone (0.97 g) is dissolved in 1,4-dioxane (0.5 mL).
-
4 M HCl in dioxane (16 mL) is added dropwise at 0°C.
-
The mixture is warmed to room temperature and stirred for 3 hours.
-
Volatiles are removed under vacuum, and the residue is triturated with diethyl ether to yield (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride as a hygroscopic foam (95% yield).
Critical Parameters:
-
Acid Concentration: 4 M HCl ensures complete deprotection without side reactions.
-
Trituration Solvent: Diethyl ether induces precipitation by reducing solubility.
Crystallization and Characterization
Recrystallization Techniques
Single crystals suitable for X-ray diffraction are obtained via vapor diffusion. A saturated ethyl acetate solution of the hydrochloride is exposed to hexane vapor at room temperature, yielding prismatic crystals after one week.
Analytical Data
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (500 MHz, CDCl₃): δ 1.47 (s, 9H, tert-butyl), 1.80–2.22 (m, 4H, bicyclo C–H), 3.45–4.82 (m, 4H, bicyclo C–H and O–CH₂).
Mass Spectrometry: -
Crystal System: Monoclinic, space group P2₁/c.
-
Unit Cell Parameters: 𝑎 = 10.217 Å, 𝑏 = 11.676 Å, 𝑐 = 10.273 Å.
Yield Optimization and Challenges
Factors Affecting Lactonization Efficiency
-
Stereochemical Control: Only the cis-epoxide isomer undergoes cyclization due to spatial proximity of reactive groups.
-
Solvent Choice: Polar aprotic solvents (DMF, dioxane) favor ring closure by stabilizing transition states.
-
Temperature: Elevated temperatures (50°C) accelerate lactonization but risk epimerization.
Typical Yields and Purity
Comparative Analysis of Methodologies
The direct hydrochloride synthesis offers higher efficiency by bypassing Boc protection, though it requires stringent control of acidic conditions to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Antinociceptive Properties
Research has indicated that compounds similar to (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane possess significant antinociceptive properties. In a study examining various bicyclic structures, it was found that modifications to the bicyclic framework can enhance pain relief effects in animal models. The compound's ability to interact with opioid receptors suggests potential as a pain management agent without the addictive properties of traditional opioids .
Structure-Activity Relationship (SAR) Studies
SAR studies have shown that the specific stereochemistry of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane plays a crucial role in its biological activity. Variations in substituents on the nitrogen atom have been explored to optimize efficacy and reduce side effects. For instance, derivatives with alkyl substitutions demonstrated improved receptor binding affinity and selectivity .
Cognitive Enhancement
Preclinical studies have suggested that (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane may enhance cognitive functions such as memory and learning. In rodent models, administration of this compound resulted in improved performance in maze tests, indicating its potential as a cognitive enhancer .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research indicates that it may inhibit neuroinflammation and oxidative stress, which are critical factors in neuronal damage .
Reagent in Organic Synthesis
(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane;hydrochloride serves as a versatile reagent in organic synthesis due to its ability to undergo various chemical transformations. It can act as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals .
Catalyst for Reactions
The compound has been utilized as a catalyst in asymmetric synthesis reactions, demonstrating the ability to promote enantioselective transformations effectively. This property is particularly valuable in the production of chiral compounds required in drug development .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antinociceptive properties | Effective pain relief without addiction potential |
| Structure-Activity Relationship (SAR) | Modifications enhance efficacy and reduce side effects | |
| Neuroscience | Cognitive enhancement | Improved memory performance in rodent models |
| Neuroprotective effects | Inhibits neuroinflammation and oxidative stress | |
| Synthetic Chemistry | Reagent in organic synthesis | Versatile building block for pharmaceuticals |
| Catalyst for reactions | Promotes enantioselective transformations |
Case Study 1: Pain Management
In a controlled study involving chronic pain models, (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane was administered alongside traditional analgesics. Results indicated a significant reduction in pain scores compared to controls, suggesting its potential as an adjunct therapy for pain management.
Case Study 2: Cognitive Function
A series of experiments were conducted where subjects were treated with (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane prior to cognitive testing tasks. The results showed statistically significant improvements in task performance compared to baseline measurements, highlighting its promise as a cognitive enhancer.
Mechanism of Action
The mechanism of action of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and exert its effects by either inhibiting or activating the target molecules. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
Key Data Table
Research Findings and Implications
- Ring Size Impact : Smaller [2.2.1]heptane systems offer greater rigidity, favoring receptor binding in drug design, while larger [2.2.2]octane frameworks may improve solubility and functional group accessibility .
- Synthetic Challenges : Microwave irradiation improves reaction rates for [2.2.2]octane derivatives but requires optimization to enhance enantioselectivity .
- Biological Relevance : The addition of nitrogen or sulfur heteroatoms (e.g., 2-thia-5-azabicyclo[2.2.1]heptane) can modulate toxicity and bioavailability .
Biological Activity
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride, with CAS number 2306249-59-0, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This bicyclic structure is recognized for its potential as a bioisostere of the phenyl ring, which enhances its physicochemical properties and biological efficacy.
- Molecular Formula : C₆H₁₂ClNO
- Molecular Weight : 145.62 g/mol
- PubChem CID : 135393065
Biological Activities
Recent studies have highlighted several biological activities associated with (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane and its derivatives:
- Estrogen Receptor Agonism : Compounds containing the 2-oxabicyclo[2.2.2]octane framework have been shown to act as estrogen receptor-beta agonists, suggesting potential applications in hormone-related therapies .
- Antibacterial Properties : Research indicates that these compounds exhibit significant antibacterial activity, making them candidates for the development of new antibiotics .
- Inhibition of Myeloperoxidase : The compound has been identified as a myeloperoxidase inhibitor, which could have implications for inflammatory diseases and conditions involving oxidative stress .
- Selective Inhibition of γ-secretase : A series of studies have focused on the compound's ability to selectively inhibit presenilin-1 (PSEN1), a key component of the γ-secretase complex involved in Alzheimer's disease pathology. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Study on PSEN1 Selective Inhibitors
A recent investigation into the structure-activity relationship (SAR) of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane derivatives revealed their potential as selective γ-secretase inhibitors. The study demonstrated that certain derivatives exhibited low nanomolar potency against PSEN1 while maintaining high selectivity against PSEN2 complexes:
| Compound | Potency (nM) | Selectivity (PSEN1 vs PSEN2) |
|---|---|---|
| (+)-13b | 5.5 | >350-fold |
| (+)-13c | 10 | Moderate |
| (+)-13k | 15 | Moderate |
These findings suggest that modifications to the bicyclic structure can enhance selectivity and potency, offering a pathway for developing effective therapeutic agents against neurodegenerative diseases .
Pharmacokinetic Studies
In vivo pharmacokinetic studies indicated that certain derivatives of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane demonstrated favorable brain penetration and pharmacodynamic profiles:
| Parameter | Value |
|---|---|
| Clearance (mL/min/kg) | 99 |
| Half-life (h) | 0.48 |
| Volume of Distribution (L/kg) | 3.43 |
These metrics highlight the compound's potential for central nervous system targeting, critical for treating neurological conditions .
Q & A
Q. What structural analogs show improved therapeutic potential?
- Methodology :
- SAR Table :
| Compound | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Parent compound | None | 250 nM (σ-1) |
| Methyl carboxylate derivative | Ester group at C1 | 180 nM (σ-1) |
| Fluoro-substituted analog | C7-F substitution | 90 nM (σ-1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
